2-(5-chloro-6-methoxypyridin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-6-methoxypyridin-2-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-6-methoxypyridin-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-methoxypyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as bromoacetic acid, in the presence of a base like potassium carbonate.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired acetic acid derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(5-Chloro-6-methoxypyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: 2-(5-hydroxy-6-methoxypyridin-2-yl)acetic acid.
Reduction: 2-(5-methoxy-6-pyridin-2-yl)acetic acid.
Substitution: 2-(5-substituted-6-methoxypyridin-2-yl)acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-6-methoxypyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-chloro-6-methoxypyridin-2-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
2-(5-methoxypyridin-2-yl)acetic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
2-(5-chloro-6-hydroxypyridin-2-yl)acetic acid: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and applications.
2-(5-chloro-6-methoxypyridin-2-yl)methanamine: Contains an amine group instead of an acetic acid moiety, which can significantly change its reactivity and use in synthesis.
Uniqueness: The presence of both chloro and methoxy groups on the pyridine ring, along with the acetic acid moiety, makes 2-(5-chloro-6-methoxypyridin-2-yl)acetic acid unique
Eigenschaften
Molekularformel |
C8H8ClNO3 |
---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
2-(5-chloro-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8-6(9)3-2-5(10-8)4-7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
UNQMOCZWPBAMFT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=N1)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.